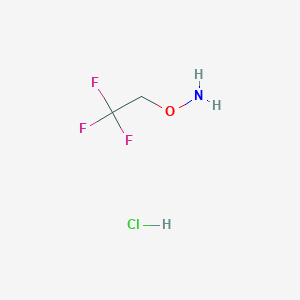

2,2,2-Trifluoroethoxyamine hydrochloride

Description

The exact mass of the compound O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

O-(2,2,2-trifluoroethyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4F3NO.ClH/c3-2(4,5)1-7-6;/h1,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQJCHKNVAHUGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600623 | |

| Record name | O-(2,2,2-Trifluoroethyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68401-66-1 | |

| Record name | O-(2,2,2-Trifluoroethyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,2-Trifluoroethoxyamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroethoxyamine hydrochloride, also known as O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride, is a specialized chemical reagent with growing importance in bioconjugation and synthetic chemistry. Its trifluoroethoxy group offers unique properties that can be advantageous in the development of novel therapeutics and research tools. This guide provides a comprehensive overview of the basic properties, synthesis, and applications of this compound, with a focus on its utility in oxime ligation reactions. Detailed experimental protocols and safety information are also included to facilitate its effective and safe use in a laboratory setting.

Core Properties

This compound is a hydroxylamine (B1172632) derivative distinguished by the presence of a trifluoroethyl group attached to the oxygen atom. This structural feature significantly influences its reactivity and physical properties. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that experimentally determined values for properties such as melting and boiling points are not widely available in the public domain and can vary based on the purity of the substance.

| Property | Value | Source |

| CAS Number | 68401-66-1 | [1][2] |

| Molecular Formula | C₂H₅ClF₃NO | [1] |

| Molecular Weight | 151.52 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | Typically ≥95% | [1] |

| Predicted Boiling Point | 112°C at 760 mmHg | [1] |

| Predicted Flash Point | 21.5°C | [1] |

Spectroscopic Data

Synthesis and Handling

Synthetic Approach

The synthesis of O-alkylated hydroxylamines like this compound can be achieved through the alkylation of a protected hydroxylamine followed by deprotection. A general synthetic pathway is outlined below.

References

A Comprehensive Technical Guide to 2,2,2-Trifluoroethylamine Hydrochloride (CAS 373-88-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethylamine (B1214592) hydrochloride (CAS 373-88-6) is a pivotal fluorinated building block in modern medicinal chemistry and organic synthesis. The incorporation of the trifluoroethyl moiety into molecular scaffolds can significantly enhance the pharmacological properties of parent compounds, including metabolic stability, lipophilicity, and binding affinity. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, analytical characterization, and applications of 2,2,2-trifluoroethylamine hydrochloride, with a focus on its role in drug discovery and development.

Physicochemical Properties

2,2,2-Trifluoroethylamine hydrochloride is a white to light yellow crystalline powder. It is hygroscopic and should be stored in a cool, dry place under an inert atmosphere. Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 373-88-6 | [1] |

| Molecular Formula | C₂H₄F₃N·HCl | [2][3] |

| Molecular Weight | 135.52 g/mol | [1][3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 220-222 °C (sublimes) | [3][4] |

| Boiling Point | Not applicable (decomposes) | |

| Solubility | Soluble in water, ethanol, and chloroform. Slightly soluble in benzene. Hardly soluble in ether. | [4][5] |

| Density | 1.24 g/cm³ | [4] |

| pKa | Not available |

Synthesis and Manufacturing

The primary route for the synthesis of 2,2,2-trifluoroethylamine hydrochloride involves the reaction of 2,2,2-trifluoroethylamine with hydrochloric acid.

General Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of 2,2,2-trifluoroethylamine hydrochloride.

Detailed Experimental Protocol: Synthesis of 2,2,2-Trifluoroethylamine Hydrochloride

This protocol is based on a general procedure found in the literature.[2]

Materials:

-

2,2,2-Trifluoroethylamine (1.0 eq)

-

Saturated Hydrochloric Acid solution (1.05 eq)

-

Ethanol

-

Three-necked flask

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 2,2,2-trifluoroethylamine and ethanol.

-

Cool the mixture in an ice bath to below 25°C.

-

Slowly add a saturated solution of hydrochloric acid dropwise to the stirred solution, maintaining the temperature below 25°C.

-

After the addition is complete, raise the temperature of the reaction mixture to 50°C and maintain for 1 hour.

-

Remove the solvent (ethanol and water) by distillation under reduced pressure (e.g., 0.98 MPa) at a controlled temperature of 45 ± 5°C.

-

The resulting white to light yellow crystalline solid is 2,2,2-trifluoroethylamine hydrochloride.

Expected Yield: ~96%[2]

Analytical Characterization

The identity and purity of 2,2,2-trifluoroethylamine hydrochloride can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, D₂O): The proton NMR spectrum is expected to show a quartet for the methylene (B1212753) protons (CH₂) adjacent to the trifluoromethyl group, coupled to the three fluorine atoms. The amine protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show two distinct signals corresponding to the two carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of 2,2,2-trifluoroethylamine hydrochloride will exhibit characteristic absorption bands for the N-H stretching of the ammonium (B1175870) salt, C-H stretching, and strong C-F stretching vibrations.[1][6]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the free base (2,2,2-trifluoroethylamine). The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns.[7]

Applications in Drug Discovery and Development

2,2,2-Trifluoroethylamine hydrochloride is a valuable synthon for introducing the trifluoroethylamino moiety into drug candidates. This modification can impart several desirable properties.

Rationale for Use in Medicinal Chemistry

The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Synthetic Applications in Medicinal Chemistry

2,2,2-Trifluoroethylamine hydrochloride is a versatile reagent in various organic reactions.

-

Nucleophilic Substitution and Amide Coupling: The free amine, generated by neutralization of the hydrochloride salt, can be used in nucleophilic substitution and amide coupling reactions to introduce the 2,2,2-trifluoroethylamino group.[8]

-

Synthesis of Bioactive Molecules: It has been used as a reagent in the synthesis of arachidonylethanolamide analogs with affinity for cannabinoid receptors (CB1 and CB2).[4][9] It is also used in the development of drugs targeting neurological disorders.[8]

Experimental Protocol: Diazotization Reaction

This protocol describes the use of 2,2,2-trifluoroethylamine hydrochloride in a diazotization reaction for the preparation of vanilloid receptor VR1 antagonists.[10]

Materials:

-

2,2,2-Trifluoroethylamine hydrochloride (1.0 eq)

-

Sodium nitrite (B80452) (1.1 eq)

-

Water

-

Ether

-

Ice-water bath

-

Separating funnel

Procedure:

-

Prepare a mixture of 2,2,2-trifluoroethylamine hydrochloride in water and ether.

-

Cool the mixture to 0°C in an ice-water bath with stirring.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution dropwise to the cooled mixture.

-

Seal the reaction vessel and allow it to warm to room temperature while stirring for approximately 3 hours.

-

After the reaction is complete, transfer the mixture to a separating funnel and separate the ether layer containing the diazotization product.

-

Caution: Diazotization compounds can be explosive. Strict control of reaction conditions and reactant quantities is crucial. The product is often used directly in the next synthetic step without further purification due to its potential instability.

Safety and Handling

2,2,2-Trifluoroethylamine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled.[3] It is irritating to the eyes, skin, and respiratory tract. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. Upon heating to decomposition, it may emit very toxic fumes of fluoride, nitrogen oxides, and hydrogen chloride.[4][9]

Conclusion

2,2,2-Trifluoroethylamine hydrochloride is a valuable and versatile building block for the synthesis of fluorinated organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its ability to impart favorable physicochemical and pharmacological properties makes it an important tool for drug discovery and development professionals. Careful handling and adherence to safety protocols are essential when working with this compound.

References

- 1. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2,2-Trifluoroethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sfdchem.com [sfdchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2,2,2-Trifluoroethylamine hydrochloride(373-88-6) IR Spectrum [chemicalbook.com]

- 7. 2,2,2-Trifluoroethylamine hydrochloride(373-88-6) MS [m.chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 2,2,2-Trifluoroethylamine hydrochloride | 373-88-6 [chemicalbook.com]

- 10. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Synthesis of O-(2,2,2-Trifluoroethyl)hydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride, a valuable reagent in medicinal chemistry and drug development. The primary synthetic route detailed herein is a robust two-step process involving the O-alkylation of N-hydroxyphthalimide via a Mitsunobu reaction, followed by hydrazinolysis to liberate the desired product, which is subsequently converted to its hydrochloride salt. This method, adapted from the Gabriel synthesis, offers a reliable pathway to this important building block.

Core Synthetic Pathway

The synthesis of O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride is most effectively achieved through a three-stage process:

-

O-Alkylation of N-Hydroxyphthalimide: The synthesis commences with the O-alkylation of N-hydroxyphthalimide with 2,2,2-trifluoroethanol (B45653). The Mitsunobu reaction is a highly effective method for this transformation, utilizing a phosphine (B1218219) and an azodicarboxylate to facilitate the coupling under mild conditions.

-

Deprotection via Hydrazinolysis: The resulting N-(2,2,2-trifluoroethoxy)phthalimide intermediate is then treated with hydrazine. This step cleaves the phthalimide (B116566) group, releasing the free O-(2,2,2-Trifluoroethyl)hydroxylamine and forming a stable phthalhydrazide (B32825) precipitate, which can be easily removed by filtration.

-

Hydrochloride Salt Formation: The final step involves the conversion of the free hydroxylamine (B1172632) derivative to its stable hydrochloride salt by treatment with hydrochloric acid.

Below is a visual representation of the overall synthetic workflow:

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of N-(2,2,2-Trifluoroethoxy)phthalimide via Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including the O-alkylation of N-hydroxyphthalimide.[1] This reaction proceeds with an inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral 2,2,2-trifluoroethanol.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| N-Hydroxyphthalimide | 163.13 | 1.63 g | 10 | 1.0 |

| 2,2,2-Trifluoroethanol | 100.04 | 1.10 g (0.8 mL) | 11 | 1.1 |

| Triphenylphosphine (B44618) (PPh3) | 262.29 | 3.15 g | 12 | 1.2 |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 2.43 g (2.4 mL) | 12 | 1.2 |

| Tetrahydrofuran (B95107) (THF), anhydrous | - | 50 mL | - | - |

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add N-hydroxyphthalimide (1.63 g, 10 mmol) and triphenylphosphine (3.15 g, 12 mmol).

-

Add anhydrous tetrahydrofuran (50 mL) and stir the mixture at room temperature until all solids have dissolved.

-

Add 2,2,2-trifluoroethanol (0.8 mL, 11 mmol) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add diisopropyl azodicarboxylate (2.4 mL, 12 mmol) dropwise to the stirred solution over a period of 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes to afford N-(2,2,2-trifluoroethoxy)phthalimide as a white solid.

Expected Yield: 80-90%

Step 2: Hydrazinolysis of N-(2,2,2-Trifluoroethoxy)phthalimide

The cleavage of the phthalimide group is efficiently achieved by treatment with hydrazine, a method known as the Ing-Manske procedure.

Reaction Scheme:

References

An In-depth Technical Guide to 2,2,2-Trifluoroethylamine Hydrochloride

A Note on Chemical Nomenclature: This technical guide focuses on the chemical compound 2,2,2-Trifluoroethylamine (B1214592) hydrochloride (CAS No. 373-88-6). It is important to note that the requested topic, "2,2,2-Trifluoroethoxyamine hydrochloride," does not correspond to a commonly recognized or commercially available chemical entity. The structural and application data presented herein pertain to 2,2,2-Trifluoroethylamine hydrochloride, a significant reagent in pharmaceutical and chemical synthesis.

This document provides a comprehensive overview of 2,2,2-Trifluoroethylamine hydrochloride, intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical structure, properties, synthesis, and key applications, with detailed experimental protocols and data presented for practical use.

Chemical Identity and Properties

2,2,2-Trifluoroethylamine hydrochloride is a white to pale yellow crystalline powder.[1] The presence of the trifluoromethyl group significantly influences its chemical properties, making it a valuable building block in the synthesis of complex organic molecules.[2] It is the hydrochloride salt of 2,2,2-Trifluoroethylamine.[3]

Table 1: Chemical Identifiers and Physical Properties

| Identifier/Property | Value |

| IUPAC Name | 2,2,2-trifluoroethanamine;hydrochloride[2][3][4] |

| CAS Number | 373-88-6[5][6][7][8][9][10] |

| Molecular Formula | C₂H₅ClF₃N[4][5][6][7][9][11] |

| Molecular Weight | 135.52 g/mol [5][7][8][9][11] |

| Appearance | White to light yellow crystalline powder[1][4][7] |

| Melting Point | 220-222 °C (subl.)[7][8][10][11][12] |

| Solubility | Soluble in water, ethanol (B145695), and chloroform; slightly soluble in benzene; practically insoluble in ether.[7][10][13] |

| SMILES | C(C(F)(F)F)N.Cl[3][4] |

| InChIKey | ZTUJDPKOHPKRMO-UHFFFAOYSA-N[3][4][7][8][11][13] |

Synthesis and Reaction Pathways

2,2,2-Trifluoroethylamine hydrochloride is typically synthesized through the reaction of 2,2,2-Trifluoroethylamine with hydrochloric acid. This acid-base reaction readily forms the corresponding ammonium (B1175870) salt.

A key application of this compound in medicinal chemistry involves its conversion to a diazonium salt, which is a versatile intermediate.[1]

Experimental Protocols

This protocol details the general procedure for the synthesis of the title compound from its free amine base.

-

Preparation: Add 100 g of ethanol and 33 g of 2,2,2-trifluoroethylamine to a three-necked flask equipped with a dropping funnel and a thermometer.

-

Acid Addition: Slowly add 35 g of a saturated hydrochloric acid solution dropwise to the flask. Maintain the internal temperature below 25°C during the addition using an ice bath.

-

Reaction: After the addition is complete, raise the temperature of the reaction mixture to 50°C and maintain it for 1 hour.

-

Work-up: Following the reaction period, subject the solution to distillation under reduced pressure (vacuum of 0.98 MPa) while maintaining the temperature at 45 ± 5°C.

-

Isolation: Continue the distillation for approximately 5 hours to remove water and ethanol, yielding the final product as a white powdery crystalline solid. The reported yield for this procedure is approximately 96.3%.[5][10]

This protocol outlines the use of 2,2,2-Trifluoroethylamine hydrochloride as a precursor in a diazotization reaction. Caution: Diazonium compounds can be explosive. Strict control of reaction conditions and quantities is essential.

-

Initial Mixture: Prepare a mixture of 2,2,2-Trifluoroethylamine hydrochloride (8.1 g, 60 mmol) in water (25 mL) and diethyl ether (45 mL) in a suitable reaction vessel. Cool the mixture to 0°C in an ice-water bath with stirring.

-

Reagent Addition: Prepare a solution of sodium nitrite (4.6 g, 66 mmol) in water (10 mL). Add this solution dropwise to the stirred amine hydrochloride mixture at 0°C.

-

Reaction: After the addition is complete, seal the reaction vessel and allow it to warm to room temperature. Continue stirring for approximately 3 hours.

-

Extraction: Transfer the reaction mixture to a separatory funnel and separate the ether layer. The ether layer contains the diazonium product.

-

Downstream Use: The resulting diazotization product is noted to have poor chemical stability and a low boiling point. It is recommended to use the ether solution directly in the subsequent synthesis step without further purification.[1]

Applications in Drug Development and Chemical Synthesis

2,2,2-Trifluoroethylamine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutically active molecules and research chemicals.[1][2]

-

Cannabinoid Receptor Ligands: It is used as a reagent in the synthesis of arachidonylethanolamide analogs, which exhibit affinity for CB1 and CB2 cannabinoid receptors.[7][10]

-

Vanilloid Receptor (VR1) Antagonists: As detailed in the experimental protocol, it is a precursor for creating antagonists for the vanilloid receptor 1, a target for pain therapeutics.[1]

-

Derivatizing Agent: The compound is utilized for the derivatization of aqueous carboxylic acids into their corresponding 2,2,2-trifluoroethylamide derivatives. This is particularly useful for analytical techniques like gas chromatography with electron-capture detection.[8]

-

Introduction of the Trifluoroethyl Moiety: In organic synthesis, the free amine can be generated by neutralization and subsequently used as a nucleophile to introduce the trifluoroethyl group into various molecular scaffolds, a common strategy in medicinal chemistry to enhance metabolic stability or receptor binding affinity.[1][2]

Spectroscopic and Analytical Data

While detailed spectra are not publicly available in the search results, literature references indicate the availability of spectroscopic data for this compound. For instance, a 13C NMR spectrum has been recorded in Deuterium oxide (D₂O) with Dioxane as a reference.[11]

Table 2: Summary of Available Spectroscopic Data

| Technique | Details |

| ¹³C NMR | Solvent: Deuterium oxide; Reference: Dioxane[11] |

| Toxicity Data | LD50 (unspecified route, mouse): 476 mg/kg[7][12] |

Safety and Handling

2,2,2-Trifluoroethylamine hydrochloride is a hazardous substance and requires careful handling.[14]

Table 3: Hazard Information and Safety Precautions

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[14][15][16] | Avoid breathing dust. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][15][16] |

| Skin/Eye Irritation | Causes skin irritation and serious eye irritation.[15][16] | Wear protective gloves, protective clothing, and eye/face protection.[12][15][16] |

| Storage | Hygroscopic.[7][10][12] | Keep container tightly closed in a dry, cool, and well-ventilated place.[12][16] |

| Fire Hazard | Combustible solid.[14] May emit toxic fumes of fluorine, nitrogen oxides, and HCl upon decomposition.[7][14] | Use dry chemical, foam, water spray, or carbon dioxide for extinguishing. Avoid contamination with oxidizing agents.[14][15] |

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[12][14][15][16]

References

- 1. Page loading... [guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2,2,2-Trifluoroethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. sfdchem.com [sfdchem.com]

- 8. 2,2,2-トリフルオロエチルアミン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2,2,2-Trifluoroethylamine Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. 2,2,2-Trifluoroethylamine hydrochloride | 373-88-6 [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. 2,2,2-Trifluoroethylamine hydrochloride - Safety Data Sheet [chemicalbook.com]

- 13. 2,2,2-Trifluoroethylamine hydrochloride CAS#: 373-88-6 [m.chemicalbook.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide on the Solubility of 2,2,2-Trifluoroethoxyamine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2,2-Trifluoroethoxyamine hydrochloride in various organic solvents. This compound, a trifluoroethylamine derivative, is of interest in pharmaceutical and agrochemical synthesis.[1] Understanding its solubility is crucial for its application in chemical reactions, formulation development, and purification processes.

Core Properties

This compound is a white to off-white crystalline solid.[2] Its structure, featuring a trifluoromethyl group and an amine hydrochloride salt, significantly influences its physical and chemical properties, including its solubility profile.[1][2] The presence of the hydrochloride salt renders it ionic, which generally leads to good solubility in polar solvents.[2]

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent Category | Solvent | Solubility Description |

| Polar Protic | Water | High solubility / Soluble[1][2][3][4][5][6][7] |

| Ethanol | Soluble[3][4][5][6][7] | |

| Polar Aprotic | Chloroform | Soluble[3][4][5][6][7] |

| Nonpolar | Benzene | Slightly soluble[3][4][5][6][7] |

| Ether | Hardly soluble[3][4][5][6][7] |

The high solubility in water and polar solvents is a key characteristic of this compound, attributed to its ionic nature as a hydrochloride salt.[2]

Experimental Protocols

Detailed experimental protocols for determining the solubility of this compound are not explicitly detailed in the available literature. However, a general and widely accepted method for determining the equilibrium solubility of a solid compound in an organic solvent is the isothermal shake-flask method.

Representative Isothermal Shake-Flask Solubility Determination Protocol:

-

Preparation of Saturated Solution:

-

An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial with a screw cap).

-

The container is then placed in a constant temperature bath and agitated (e.g., using a shaker or magnetic stirrer) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, the agitation is stopped, and the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Alternatively, centrifugation or filtration (using a filter compatible with the solvent) can be used to separate the solid and liquid phases.

-

-

Quantification:

-

A known aliquot of the clear, saturated supernatant is carefully removed.

-

The concentration of this compound in the aliquot is determined using a suitable analytical technique. Common methods include:

-

Gravimetric analysis: The solvent from the aliquot is evaporated, and the mass of the remaining solid residue is measured.

-

Chromatographic analysis (e.g., HPLC): The aliquot is diluted and analyzed by high-performance liquid chromatography with a suitable detector (e.g., UV or mass spectrometry) to determine the concentration against a calibration curve.

-

Spectroscopic analysis (e.g., UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

-

-

-

Data Reporting:

-

The solubility is typically expressed in units such as mg/mL, g/L, or mol/L at the specified temperature.

-

Logical Relationships in Solubility

The solubility of this compound is dictated by its chemical structure and the properties of the solvent. The following diagram illustrates the logical relationship between the compound's characteristics and its solubility in different classes of organic solvents.

Caption: Solubility profile of 2,2,2-Trifluoroethoxyamine HCl.

References

- 1. CAS 373-88-6: 2,2,2-Trifluoroethylamine hydrochloride [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. echemi.com [echemi.com]

- 4. 2,2,2-Trifluoroethylamine hydrochloride [chembk.com]

- 5. 2,2,2-Trifluoroethylamine hydrochloride CAS#: 373-88-6 [m.chemicalbook.com]

- 6. sfdchem.com [sfdchem.com]

- 7. 2,2,2-Trifluoroethylamine hydrochloride | 373-88-6 [chemicalbook.com]

Stability and Storage of 2,2,2-Trifluoroethoxyamine HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 2,2,2-Trifluoroethoxyamine Hydrochloride. The information herein is compiled from publicly available safety data sheets and general chemical principles. It is intended to serve as a valuable resource for professionals in research and drug development to ensure the integrity and proper handling of this compound.

Chemical and Physical Properties

This compound is a fluorinated organic compound that serves as a building block in the synthesis of various pharmaceutical agents. Its stability is intrinsically linked to its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₂H₅ClF₃N | [1] |

| Molecular Weight | 135.51 g/mol | |

| Appearance | White to light yellow or light orange powder/crystal | [2] |

| Melting Point | 220-222 °C (sublimes) | [2][3] |

| Solubility | Highly soluble in water. Soluble in ethanol (B145695) and chloroform. Slightly soluble in benzene (B151609) and practically insoluble in ether. | [3][4] |

| Hygroscopicity | Hygroscopic | [3] |

Stability Profile

Under recommended storage conditions, 2,2,2-Trifluoroethoxyamine HCl is a stable compound.[5] However, its stability can be compromised by several factors, including moisture, high temperatures, and incompatible materials.

Thermal Stability

The compound is stable at room temperature. At elevated temperatures, particularly approaching its melting point, sublimation and decomposition can occur.[2][3] Thermal decomposition may lead to the release of hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride (B91410) (HF).[2]

Hydrolytic Stability and Hygroscopicity

Photostability

Specific photostability studies on 2,2,2-Trifluoroethoxyamine HCl are not publicly available. However, for photosensitive compounds, exposure to UV or visible light can provide the energy to initiate degradation reactions. General guidance for photostability testing is outlined in the ICH Q1B guidelines.[6][7]

Incompatibilities

To maintain the stability of 2,2,2-Trifluoroethoxyamine HCl, contact with the following should be avoided:

-

Strong oxidizing agents: Can cause vigorous reactions.

-

Strong acids and bases: May cause the release of the free amine or promote degradation.

-

Acid chlorides and acid anhydrides: Can lead to acylation reactions with the amine group.[5]

Recommended Storage and Handling

Proper storage and handling are crucial for preserving the quality and stability of 2,2,2-Trifluoroethoxyamine HCl.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Some suppliers recommend storage at <15°C. | To minimize the risk of thermal degradation and sublimation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To protect the hygroscopic material from moisture.[2] |

| Container | Keep container tightly closed and securely sealed. Store in the original container. | To prevent moisture absorption and contamination.[8] |

| Ventilation | Store in a well-ventilated area. | To ensure a safe storage environment.[8] |

Experimental Protocols for Stability Assessment

While specific experimental data for this compound is limited, the following outlines general methodologies for assessing the stability of a chemical substance like 2,2,2-Trifluoroethoxyamine HCl.

Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Caption: Workflow for a forced degradation study.

Protocol for Acid/Base Hydrolysis:

-

Prepare solutions of 2,2,2-Trifluoroethoxyamine HCl in acidic (e.g., 0.1M to 1M HCl) and basic (e.g., 0.01M to 0.1M NaOH) media.

-

Store the solutions at room temperature and an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method.

Photostability Testing

This protocol follows the general principles of ICH Q1B.

Caption: General protocol for photostability testing.

Analytical Methods for Stability Assessment

A validated stability-indicating analytical method is crucial for quantifying the active pharmaceutical ingredient (API) and its degradation products. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.

General HPLC Method Parameters:

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Detection | UV detection (wavelength to be determined by UV scan of the compound). For compounds with no chromophore, other detectors like ELSD or CAD may be necessary. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Conclusion

2,2,2-Trifluoroethoxyamine HCl is a stable compound when stored under appropriate conditions. Its primary sensitivities are to moisture (due to its hygroscopic nature) and potentially to high temperatures and light. To ensure the integrity of the compound, it is imperative to store it in a cool, dry, and well-ventilated area, under an inert atmosphere, and in a tightly sealed container. For developmental purposes, conducting thorough forced degradation and photostability studies is recommended to fully characterize its stability profile and develop a validated stability-indicating analytical method.

References

- 1. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sfdchem.com [sfdchem.com]

- 3. 2,2,2-Trifluoroethylamine hydrochloride CAS#: 373-88-6 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2,2,2-Trifluoroethylamine hydrochloride - Safety Data Sheet [chemicalbook.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

In-depth Technical Guide on the Spectral Data of 2,2,2-Trifluoroethoxyamine Hydrochloride

A comprehensive search for publicly available spectral data (NMR, IR, MS) for 2,2,2-Trifluoroethoxyamine hydrochloride (CAS RN: 68401-66-1), also known as O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride, did not yield specific experimental spectra or detailed protocols for their acquisition.

While this compound is referenced in chemical literature and available from commercial suppliers[1][2][3][4], the raw and processed spectral data required for an in-depth technical guide are not present in the public domain accessed through the conducted searches. Scientific databases and chemical information repositories that were queried did not contain the necessary quantitative data for 1H NMR, 13C NMR, IR, or Mass Spectrometry for this specific molecule.

One study mentions the use of this compound in real-time NMR studies of oxyamine ligations, but the spectral data for the compound itself is not provided.[2]

Due to the absence of the foundational quantitative spectral data and the associated experimental methodologies, it is not possible to fulfill the request for a detailed technical guide that includes:

-

Quantitative Data Presentation: Tables summarizing NMR, IR, and MS data cannot be created.

-

Experimental Protocols: Detailed methodologies for key experiments could not be located.

-

Mandatory Visualization: A Graphviz diagram illustrating signaling pathways or experimental workflows cannot be generated without the underlying data and processes.

Researchers, scientists, and drug development professionals seeking this information would likely need to acquire the spectral data through their own laboratory analysis of a purchased sample or contact a commercial supplier who may have this data on file.

References

A Technical Guide to 2,2,2-Trifluoroethoxyamine Hydrochloride for Researchers and Drug Development Professionals

An in-depth examination of the commercial sources, chemical properties, and applications of 2,2,2-Trifluoroethoxyamine Hydrochloride (CAS 68401-66-1), a versatile reagent in medicinal chemistry and bioconjugation.

Introduction

This compound, also known by its synonym O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride, is a fluorinated organic compound of significant interest to the pharmaceutical and biotechnology sectors. Its unique structural features, particularly the trifluoroethoxy group, impart desirable properties to molecules, making it a valuable building block in the synthesis of novel therapeutic agents and research tools. This technical guide provides a comprehensive overview of the commercial availability, key chemical data, and established applications of this reagent, with a focus on providing practical information for researchers, scientists, and professionals involved in drug development.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically for research and development purposes. The table below summarizes the product offerings from several prominent commercial vendors. Researchers are advised to consult the suppliers' websites for the most current information on availability and pricing.

| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Assay | Physical Form | Storage Temperature |

| Sigma-Aldrich | This compound; O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride | 68401-66-1 | C₂H₅ClF₃NO | 151.52 | Not specified | Solid | 2-8°C |

| Fisher Scientific | Sigma Aldrich this compound | 68401-66-1 | C₂H₅ClF₃NO | 151.52 | Not specified | Not specified | Not specified |

| Santa Cruz Biotechnology | O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride | 68401-66-1 | C₂H₅ClF₃NO | Not specified | Not specified | Not specified | Not specified |

| MedChemExpress | This compound; O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride | 68401-66-1 | C₂H₅ClF₃NO | 151.52 | Not specified | Not specified | Room temperature |

| BLDpharm | O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride | 68401-66-1 | C₂H₅ClF₃NO | 151.52 | Not specified | Not specified | 2-8°C (Inert atmosphere) |

| Apollo Scientific | O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride | 68401-66-1 | Not specified | Not specified | Not specified | Not specified | Not specified |

| Fluorochem | O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride | 68401-66-1 | Not specified | Not specified | ≥90% | Not specified | Not specified |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 68401-66-1 | [1][2][3] |

| Molecular Formula | C₂H₅ClF₃NO | [1][2][3] |

| Molecular Weight | 151.52 g/mol | [1][3] |

| Melting Point | 161-163 °C | |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C | [1] |

Key Applications and Experimental Protocols

The primary application of this compound lies in its utility as a versatile chemical handle for bioconjugation and the synthesis of complex organic molecules.

Oxime Ligation with Reducing Sugars

This compound serves as an effective oxime-forming reagent for coupling reactions with molecules containing an aldehyde or ketone functional group, such as reducing sugars.[3] This reaction, known as oxime ligation, is a cornerstone of bioconjugation chemistry due to its high efficiency, selectivity, and the stability of the resulting oxime bond.

Experimental Workflow for Oxime Ligation:

Caption: Workflow for oxime ligation of a reducing sugar.

Detailed Protocol for Oxime Ligation of Reducing Carbohydrates (Adapted from Baudendistel et al., 2016):

For real-time NMR studies of oxyamine ligations, the following general procedure can be adapted. All reagents should be of high purity.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the reducing carbohydrate (e.g., glucose) in a suitable deuterated buffer (e.g., D₂O with a phosphate (B84403) or acetate (B1210297) buffer system to maintain a constant pH).

-

Prepare a stock solution of this compound in the same deuterated buffer. The hydrochloride salt is typically used directly as it is more stable and easier to handle than the free amine. The pH of the final reaction mixture should be carefully controlled, as the rate of oxime formation is pH-dependent.

-

-

Reaction Setup:

-

In an NMR tube, combine the stock solution of the reducing carbohydrate with the stock solution of this compound. The stoichiometry can be varied depending on the experimental goals. For kinetic studies, a pseudo-first-order condition with an excess of the oxyamine is often employed.

-

-

NMR Analysis:

-

Acquire NMR spectra (e.g., ¹H NMR) of the reaction mixture at regular time intervals. The formation of the oxime product can be monitored by the appearance of new signals corresponding to the oxime protons and the disappearance of the signals from the anomeric protons of the reducing sugar.

-

-

Data Analysis:

-

Integrate the relevant signals in the NMR spectra to determine the concentration of the reactants and products over time. This data can then be used to calculate the reaction rate constants and study the equilibrium of the ligation reaction.

-

Synthesis of this compound

While commercially available, understanding the synthesis of this compound can be valuable for specialized applications or large-scale needs. A common synthetic route involves the reaction of a suitable trifluoroethyl precursor with a source of the hydroxylamine (B1172632) moiety, followed by salt formation with hydrochloric acid.

Illustrative Synthetic Pathway:

Caption: A potential synthetic route to the target compound.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, storage, and disposal. As a general guideline:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place as recommended by the supplier.

Conclusion

This compound is a valuable and commercially accessible reagent for researchers and professionals in drug development and chemical biology. Its ability to participate in efficient and stable oxime ligations makes it a powerful tool for the synthesis of complex biomolecules and novel therapeutics. This guide provides a foundational understanding of its commercial landscape, key properties, and practical applications to facilitate its effective use in the laboratory. For further in-depth information, consulting the cited literature and supplier documentation is highly recommended.

References

An In-depth Technical Guide on the Safety and Handling of 2,2,2-Trifluoroethoxyamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,2,2-Trifluoroethoxyamine hydrochloride (CAS No: 373-88-6), a chemical intermediate used in the synthesis of various compounds, including arachidonylethanolamide analogs with affinities for cannabinoid receptors.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[2] It is harmful if swallowed, in contact with skin, or inhaled.[3][4][5] It is also known to cause skin and serious eye irritation.[3][4][6]

GHS Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements for handling this compound is provided in the table below.

| Statement ID | Precautionary Statement | Reference |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4][7][8] |

| P264 | Wash hands and any exposed skin thoroughly after handling. | [4][7][9] |

| P270 | Do not eat, drink or smoke when using this product. | [4][7][8] |

| P271 | Use only outdoors or in a well-ventilated area. | [4][7][8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4][7][8] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [4][6] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4][6] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4][7] |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | [4] |

| P330 | Rinse mouth. | [4] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | [4] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [4][6] |

| P405 | Store locked up. | [7][9] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [4][6][8] |

Toxicological Data

The primary toxicological concern is acute toxicity upon ingestion, skin contact, or inhalation.

| Parameter | Value | Species | Reference |

| LD50 (Oral) | 500.1 mg/kg | - | [7] |

| LD50 (unspecified route) | 476 mg/kg | Mouse | [1][7] |

Experimental Protocols: Detailed experimental methodologies for determining the LD50 values cited in the available safety data sheets are not provided in the publicly accessible documentation. These studies are typically conducted under standardized guidelines (e.g., OECD Test Guidelines) by the chemical manufacturer or a certified testing facility. The protocols generally involve administering controlled doses of the substance to laboratory animals and observing the mortality rate over a specified period.

Physical and Chemical Properties

Understanding the physical and chemical properties is essential for safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C2H5ClF3N | [1][7][10] |

| Molecular Weight | 135.52 g/mol | [1][5][10] |

| Appearance | Beige or white to light yellow/orange powder/crystals. | [1][7] |

| Melting Point | 220-222 °C (sublimes) | [1][7] |

| Solubility | Soluble in water (0.7 parts), ethanol, and chloroform. Slightly soluble in benzene (B151609) and hardly soluble in ether. | [1] |

| Stability | Stable under proper conditions. | [3] |

| Hygroscopic | Yes | [1][7] |

| Decomposition Products | Upon combustion or high temperatures, may produce poisonous fumes of fluorine, nitrogen oxides, and hydrogen chloride. | [1][3][6][7][9] |

Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure and maintain the chemical's integrity.

Handling Workflow:

Caption: General Handling Workflow for this compound.

Storage:

-

The substance is hygroscopic and should be protected from moisture.[1][7]

-

Store away from incompatible materials, such as oxidizing agents.[2][6]

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

First-Aid Measures:

| Exposure Route | First-Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician. | [4][6][7][10] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists. | [4][6][7][10] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician. | [3][4][7][10] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately. | [3][4][7][10] |

Spill Response:

Emergency Spill Response Logic:

Caption: Logical flow for responding to a spill of this compound.

-

Minor Spills: For small spills, remove all ignition sources.[2] Use dry clean-up procedures and avoid generating dust.[2] Place the material in a suitable, labeled container for disposal.[2]

-

Major Spills: In the case of a larger spill, alert emergency responders.[2] Control personal contact by wearing appropriate protective clothing and prevent the spillage from entering drains or water courses.[2]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][10]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[4][6][7][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4][6][10]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[3] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][10] Always consult a licensed professional waste disposal service.[10] Contaminated packaging should be disposed of as unused product.[7][10]

This technical guide is intended to provide comprehensive safety information. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. sfdchem.com [sfdchem.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 2,2,2-Trifluoroethylamine hydrochloride - Safety Data Sheet [chemicalbook.com]

- 8. 2,2,2-Trifluoroethylamine Hydrochloride 373-88-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.cn [capotchem.cn]

Methodological & Application

Application Notes and Protocols for Coupling Reactions with 2,2,2-Trifluoroethoxyamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethoxyamine hydrochloride is a versatile reagent employed in the synthesis of a wide range of trifluoroethoxylated compounds, particularly hydroxamates. The incorporation of the trifluoroethoxy group can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. These application notes provide detailed protocols for the coupling of this compound with carboxylic acids to form O-(2,2,2-trifluoroethyl) hydroxamates, which are valuable intermediates in drug discovery and development.

Hydroxamates are a class of compounds with a broad spectrum of biological activities, including roles as histone deacetylase (HDAC) inhibitors for cancer therapy, matrix metalloproteinase (MMP) inhibitors for treating cardiovascular diseases, and agents with anti-HIV and antimalarial properties.[1] The synthesis of these molecules often involves the formation of an amide bond between a carboxylic acid and a hydroxylamine (B1172632) derivative.[2][3]

Core Concepts in Coupling Chemistry

The formation of an amide bond from a carboxylic acid and an amine (or hydroxylamine) is a condensation reaction that typically requires the activation of the carboxylic acid.[2][4] This is achieved using a variety of coupling reagents that convert the carboxyl group into a more reactive intermediate, facilitating nucleophilic attack by the amine.[2] Common coupling reagents include carbodiimides like EDC, phosphonium (B103445) salts such as PyBOP, and uronium salts like HATU.[5] Additives like HOBt or HOAt are often used to minimize side reactions and reduce racemization, particularly in peptide synthesis.[4][5]

Experimental Protocols

Protocol 1: General Coupling of a Carboxylic Acid with this compound using EDC/HOBt

This protocol describes a standard and widely applicable method for the formation of an O-(2,2,2-trifluoroethyl) hydroxamate from a carboxylic acid.

Materials:

-

Carboxylic acid

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)[5][6]

-

1-Hydroxybenzotriazole (HOBt)[5]

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard laboratory glassware and magnetic stirrer

-

Reagents for work-up and purification (e.g., ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine, magnesium sulfate)

Procedure:

-

Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

-

Addition of Amine and Base: To the solution, add this compound (1.2 eq) followed by DIPEA (2.5 eq). The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.[3]

-

Activation: In a separate vial, dissolve EDC (1.5 eq) and HOBt (1.5 eq) in a minimal amount of anhydrous DMF or DCM.

-

Coupling Reaction: Add the EDC/HOBt solution to the reaction mixture at 0 °C (ice bath). Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Coupling of Sterically Hindered Substrates using HATU

For sterically hindered carboxylic acids or when the standard EDC/HOBt protocol gives low yields, a more potent coupling reagent like HATU is recommended.

Materials:

-

Sterically hindered carboxylic acid

-

This compound

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Preparation: Dissolve the sterically hindered carboxylic acid (1.0 eq) in anhydrous DMF.

-

Pre-activation: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the carboxylic acid solution and stir for 15-30 minutes at room temperature to form the activated ester.

-

Amine Addition: In a separate flask, dissolve this compound (1.5 eq) in DMF with DIPEA (1.5 eq) to generate the free amine.

-

Coupling Reaction: Add the free amine solution to the pre-activated carboxylic acid mixture. Stir the reaction at room temperature for 4-12 hours.

-

Monitoring, Work-up, and Purification: Follow steps 5-7 from Protocol 1.

Data Presentation

The choice of coupling reagent and reaction conditions can significantly impact the yield of the desired O-(2,2,2-trifluoroethyl) hydroxamate. The following table summarizes typical yields obtained for the coupling of various carboxylic acids with amines using different coupling reagents, which can serve as a guideline for expectations with this compound.

| Carboxylic Acid Type | Coupling Reagent | Additive | Base | Typical Yield (%) | Reference |

| Aliphatic | EDC | HOBt | DIPEA | 70-95 | [4] |

| Aromatic | EDC | HOBt | DIPEA | 65-90 | [4] |

| Sterically Hindered | HATU | - | DIPEA | 60-85 | |

| N-protected Amino Acid | PyBOP | - | DIPEA | 75-95 | [5] |

| Heterocyclic | T3P | - | Pyridine | 70-90 | [7] |

Diagrams

Experimental Workflow for Coupling Reaction

Caption: General workflow for the synthesis of O-(2,2,2-trifluoroethyl) hydroxamates.

Logical Relationship of Coupling Reaction Components

Caption: Interaction of key reagents in the coupling reaction.

References

- 1. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]

- 2. bachem.com [bachem.com]

- 3. youtube.com [youtube.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. peptide.com [peptide.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

Application Notes: Derivatization of Reducing Sugars using 2,2,2-Trifluoroethoxyamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of reducing sugars is a critical aspect of various fields, including glycobiology, pharmaceutical development, and food science. Due to their low volatility and high polarity, direct analysis of underivatized sugars by methods such as gas chromatography (GC) or reverse-phase liquid chromatography-mass spectrometry (LC-MS) is often challenging. Chemical derivatization is a common strategy to improve the analytical properties of these molecules.

Reductive amination is a robust and widely used method for the derivatization of the open-chain aldehyde or ketone group of reducing sugars. This process involves the reaction of the carbonyl group with a primary amine to form a Schiff base, which is subsequently reduced to a stable secondary amine. This application note provides a generalized protocol for the derivatization of reducing sugars using 2,2,2-Trifluoroethoxyamine hydrochloride (TFEA-HCl). The introduction of the trifluoroethoxy group can enhance detection sensitivity in mass spectrometry and improve chromatographic separation.

Note: Specific, validated protocols for the use of this compound for the derivatization of reducing sugars are not widely available in published literature. The following protocols are based on the general principles of reductive amination of carbohydrates and will require optimization for specific applications.

Principle of the Reaction

The derivatization of a reducing sugar with this compound proceeds via a two-step reductive amination process. First, the primary amine of TFEA reacts with the aldehyde group of the open-chain form of the reducing sugar to form an unstable imine (Schiff base). A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), then reduces the imine to a stable secondary amine, covalently linking the trifluoroethoxyl moiety to the sugar.

Experimental Protocols

Materials

-

This compound (TFEA-HCl)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Glacial Acetic Acid

-

Reducing sugar standards (e.g., glucose, mannose, galactose)

-

Sample containing reducing sugars

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges for cleanup (e.g., C18 or graphitized carbon)

Protocol 1: Derivatization for LC-MS Analysis

This protocol is a starting point for optimizing the derivatization of reducing sugars for subsequent analysis by liquid chromatography-mass spectrometry.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the reducing sugar standard or sample in water or a suitable buffer at a concentration of 1 mg/mL.

-

For complex samples, perform necessary extraction and purification steps to isolate the carbohydrate fraction.

-

-

Derivatization Reaction:

-

In a microcentrifuge tube, add 10 µL of the sugar sample/standard.

-

Add 20 µL of a freshly prepared solution of 50 mg/mL this compound in DMSO containing 5% v/v glacial acetic acid.

-

Add 20 µL of a freshly prepared solution of 50 mg/mL sodium cyanoborohydride in DMSO.

-

Vortex the mixture gently.

-

Incubate the reaction mixture at 65°C for 2 hours.

-

-

Sample Cleanup (Post-Derivatization):

-

After incubation, cool the reaction mixture to room temperature.

-

Dilute the sample with an appropriate solvent (e.g., 1 mL of 95:5 water:acetonitrile with 0.1% formic acid) to stop the reaction and prepare for cleanup.

-

Perform solid-phase extraction (SPE) to remove excess reagents and byproducts. The choice of SPE sorbent will depend on the properties of the derivatized sugar and should be optimized. A C18 or graphitized carbon cartridge may be suitable.

-

Elute the derivatized sugars from the SPE cartridge and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried sample in a suitable solvent for LC-MS analysis (e.g., 100 µL of the initial mobile phase).

-

-

LC-MS Analysis:

-

Analyze the reconstituted sample using a suitable LC-MS system. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for the separation of derivatized sugars.

-

The mass spectrometer should be operated in a positive ion mode, monitoring for the expected mass-to-charge ratio (m/z) of the TFEA-derivatized sugars.

-

Data Presentation

Method development and validation will require the generation of quantitative data. The following tables provide a template for presenting such data.

Table 1: Optimized Derivatization Reaction Parameters

| Parameter | Optimized Value |

|---|---|

| TFEA-HCl Concentration | e.g., 50 mg/mL |

| Reducing Agent | e.g., NaBH₃CN |

| Reducing Agent Conc. | e.g., 50 mg/mL |

| Reaction Temperature | e.g., 65°C |

| Reaction Time | e.g., 2 hours |

| Solvent | e.g., DMSO with 5% Acetic Acid |

Table 2: LC-MS Performance Metrics for TFEA-Derivatized Monosaccharides

| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |

|---|---|---|---|---|

| Glucose-TFEA | e.g., 5.2 | e.g., 10 fmol | e.g., 30 fmol | e.g., >0.99 |

| Mannose-TFEA | e.g., 5.8 | e.g., 12 fmol | e.g., 35 fmol | e.g., >0.99 |

| Galactose-TFEA | e.g., 6.1 | e.g., 15 fmol | e.g., 40 fmol | e.g., >0.99 |

Table 3: Recovery and Precision of the Derivatization Method

| Analyte | Spiked Concentration | Mean Recovery (%) | RSD (%) - Intra-day | RSD (%) - Inter-day |

|---|---|---|---|---|

| Glucose-TFEA | e.g., 1 µg/mL | e.g., 95.2 | e.g., 3.5 | e.g., 5.1 |

| Mannose-TFEA | e.g., 1 µg/mL | e.g., 93.8 | e.g., 4.1 | e.g., 5.8 |

| Galactose-TFEA | e.g., 1 µg/mL | e.g., 96.1 | e.g., 3.8 | e.g., 5.5 |

Conclusion

The use of this compound for the derivatization of reducing sugars through reductive amination presents a promising approach for enhancing their analysis by LC-MS. The fluorinated tag is expected to improve ionization efficiency and may provide unique fragmentation patterns for structural elucidation. The provided generalized protocol serves as a robust starting point for researchers to develop and validate a method tailored to their specific analytical needs. Optimization of reaction conditions and sample cleanup procedures will be crucial for achieving high sensitivity, accuracy, and reproducibility.

Applications of O-(2,2,2-Trifluoroethyl)hydroxylamine in Bioconjugation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(2,2,2-Trifluoroethyl)hydroxylamine (TFEHA) is a key reagent in modern bioconjugation, enabling the stable and specific linkage of molecules to biomolecules such as proteins, peptides, and antibodies. Its utility lies in the formation of a highly stable oxime bond through reaction with carbonyl groups (aldehydes or ketones). The presence of the trifluoroethyl group confers unique properties to the resulting conjugate, including enhanced stability and potentially altered pharmacokinetic profiles. This document provides detailed application notes and protocols for the use of TFEHA in bioconjugation, with a focus on the creation of antibody-drug conjugates (ADCs).

The reaction between an alkoxyamine, such as TFEHA, and a carbonyl group is a cornerstone of bioorthogonal chemistry. This chemoselective ligation is highly efficient under mild, aqueous conditions, making it ideal for modifying sensitive biological macromolecules. The resulting oxime linkage is significantly more stable to hydrolysis than corresponding hydrazone and imine bonds, ensuring the integrity of the bioconjugate in physiological environments. The electron-withdrawing nature of the trifluoroethyl group in TFEHA is believed to further enhance the stability of the oxime bond.

Key Applications

The primary application of TFEHA in bioconjugation is the site-specific modification of biomolecules. This is particularly valuable in the development of targeted therapeutics like ADCs, where precise control over the drug-to-antibody ratio (DAR) and the site of conjugation is critical for optimizing efficacy and safety.

Applications of TFEHA-mediated bioconjugation include:

-

Antibody-Drug Conjugates (ADCs): Covalently linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

-

Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic applications.

-

Peptide Cyclization and Modification: Creating constrained peptides with enhanced biological activity and stability.

-

Surface Immobilization: Attaching proteins to solid supports for use in biosensors and arrays.

Reaction Principle and Advantages

The core of TFEHA's application is the oxime ligation reaction. A carbonyl group (aldehyde or ketone) is introduced into the target biomolecule, often through genetic engineering (e.g., incorporation of p-acetylphenylalanine) or enzymatic modification. TFEHA then reacts with this carbonyl to form a stable oxime bond.

Advantages of using TFEHA for bioconjugation:

-

High Stability: The resulting trifluoroethyl-oxime bond is highly resistant to hydrolysis over a wide pH range.

-

Chemoselectivity: The reaction is specific to carbonyl groups, avoiding side reactions with other functional groups present in biomolecules.

-

Biocompatibility: The reaction proceeds under mild, physiological conditions (neutral pH, aqueous solution), preserving the structure and function of the biomolecule.

-

Homogeneous Products: When combined with site-specific carbonyl introduction, this method allows for the synthesis of homogeneous bioconjugates with a defined stoichiometry.

Quantitative Data Summary

While specific kinetic data for O-(2,2,2-Trifluoroethyl)hydroxylamine is not extensively published, the following table summarizes general parameters and expected trends for oxime ligation in bioconjugation. The electron-withdrawing trifluoromethyl group is expected to influence these parameters.

| Parameter | General Oxime Ligation | Expected Influence of Trifluoroethyl Group | Citation |

| Reaction pH | Optimal at pH 4-5 (uncatalyzed); efficient at pH 7 with catalyst. | Likely similar; catalyst is recommended for neutral pH. | [1] |

| Reaction Time | Hours to days, depending on reactants and catalyst. | Potentially faster reaction kinetics due to the electron-withdrawing nature of the CF3 group. | [2] |

| Half-life of Oxime Bond (at pH 7) | ~25 days for a simple oxime. | Expected to be significantly longer, enhancing stability. | [3] |

| Catalyst | Aniline (B41778) and its derivatives (e.g., m-phenylenediamine) are commonly used. | Catalysis is beneficial to accelerate the reaction at neutral pH. | [4][5] |

| Yield | Generally high (>90%) with optimized conditions. | High yields are expected due to the favorable thermodynamics of oxime formation. | [2] |

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with TFEHA

This protocol describes a general method for labeling a protein containing a single, accessible ketone group (e.g., from an incorporated p-acetylphenylalanine residue).

Materials:

-

Protein with a ketone group (e.g., anti-Her2-IgG with p-acetylphenylalanine)

-

O-(2,2,2-Trifluoroethyl)hydroxylamine (TFEHA) hydrochloride

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

-

Aniline or m-phenylenediamine (B132917) (mPDA) catalyst stock solution (e.g., 1 M in DMSO)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the ketone-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL (e.g., 67 µM).

-

Reagent Preparation: Prepare a stock solution of TFEHA in the conjugation buffer. The final concentration of TFEHA in the reaction mixture should be in excess (e.g., 20-50 fold molar excess over the protein).

-

Catalyst Addition: If the reaction is performed at neutral pH, add the aniline or mPDA catalyst to the protein solution to a final concentration of 10-100 mM.

-

Conjugation Reaction: Add the TFEHA solution to the protein-catalyst mixture. Incubate the reaction at room temperature or 37°C for 12-48 hours with gentle agitation.

-

Monitoring the Reaction: The progress of the conjugation can be monitored by techniques such as SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.

-

Purification: Remove excess TFEHA and catalyst by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

-

Characterization: Characterize the final conjugate by mass spectrometry to confirm the desired modification and by functional assays to ensure the protein's activity is retained.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via Oxime Ligation

This protocol outlines the synthesis of an ADC by conjugating a TFEHA-derivatized drug to an antibody containing a ketone handle.

Materials:

-

Antibody with a site-specifically incorporated ketone (e.g., via p-acetylphenylalanine)

-

Drug-linker construct functionalized with TFEHA

-

Conjugation Buffer: 100 mM sodium acetate, pH 5.5 (for uncatalyzed reaction) or 100 mM sodium phosphate, 150 mM NaCl, pH 7.2 (for catalyzed reaction)

-

Aniline or mPDA catalyst stock solution (if using pH 7.2 buffer)

-

Quenching solution (optional): e.g., excess acetone (B3395972) or another carbonyl-containing molecule

-

Purification system: e.g., Protein A chromatography or size-exclusion chromatography

Procedure:

-

Antibody Preparation: Buffer exchange the antibody into the chosen conjugation buffer to a concentration of 5-10 mg/mL.

-

Drug-Linker Preparation: Dissolve the TFEHA-derivatized drug-linker in a compatible solvent (e.g., DMSO) and then dilute it into the conjugation buffer. A 5-10 fold molar excess of the drug-linker over the antibody is typically used.

-

Conjugation:

-

Uncatalyzed (pH 5.5): Add the drug-linker solution to the antibody solution. Incubate at 37°C for 24-72 hours.

-

Catalyzed (pH 7.2): Add the catalyst to the antibody solution (final concentration 20-50 mM). Then, add the drug-linker solution. Incubate at room temperature or 37°C for 12-48 hours.

-

-

Quenching (Optional): Add a quenching reagent to react with any unreacted TFEHA-drug-linker.

-

Purification: Purify the ADC from unreacted drug-linker and catalyst using an appropriate chromatography method.

-

Analysis and Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).

-

Confirm the retention of antigen-binding activity using ELISA or surface plasmon resonance (SPR).

-

Evaluate the in vitro cytotoxicity of the ADC on target cancer cell lines.

-

Visualizations

Caption: Mechanism of Oxime Ligation with TFEHA.

References

- 1. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxime metathesis: tuneable and versatile chemistry for dynamic networks - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06011J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]